1-[3-(Benzyloxy)cyclobutyl]methanamine 1-[3-(Benzyloxy)cyclobutyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489006
InChI: InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

1-[3-(Benzyloxy)cyclobutyl]methanamine

CAS No.:

Cat. No.: VC16489006

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Benzyloxy)cyclobutyl]methanamine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (3-phenylmethoxycyclobutyl)methanamine
Standard InChI InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Standard InChI Key UETORNMTFRTONA-UHFFFAOYSA-N
Canonical SMILES C1C(CC1OCC2=CC=CC=C2)CN

Introduction

Structural and Chemical Characteristics

The molecular formula of 1-[3-(Benzyloxy)cyclobutyl]methanamine is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The cyclobutane ring adopts a non-planar "puckered" conformation, reducing angle strain compared to cyclopropane but maintaining sufficient rigidity to influence molecular recognition. The benzyloxy group (-OCH₂C₆H₅) enhances lipophilicity, facilitating membrane permeability, while the methanamine (-CH₂NH₂) group provides a site for protonation, improving water solubility under acidic conditions .

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.50 (s, 2H, OCH₂Ph), 3.45–3.35 (m, 1H, cyclobutyl-H), 2.90–2.70 (m, 2H, CH₂NH₂), 2.20–1.80 (m, 4H, cyclobutyl-CH₂) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O-C ether) .

Synthetic Pathways

Cyclobutane Ring Formation

A common precursor, 3-(benzyloxy)cyclobutanone, is synthesized via a five-step process starting from halogenated methyl benzene . The critical ring-closure step employs zinc-copper catalysts to mediate [2+2] cycloaddition of phenmethyl vinyl ether with trichloroacetyl chloride at room temperature, yielding 2,2-dichloro-3-(benzyloxy)cyclobutanone (70–85% yield) . Subsequent dechlorination using aqueous acetic acid produces 3-(benzyloxy)cyclobutanone .

Reductive Amination

3-(Benzyloxy)cyclobutanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, introducing the methanamine group. This one-pot reaction achieves 60–75% yield, with purity >95% after recrystallization. Alternative routes include:

  • Gabriel Synthesis: Treating 3-(benzyloxy)cyclobutyl bromide with phthalimide, followed by hydrazine cleavage .

  • Leuckart Reaction: Reacting 3-(benzyloxy)cyclobutanone with ammonium formate under reflux .

MethodYield (%)Purity (%)Reaction Time (h)
Reductive Amination709512
Gabriel Synthesis559024
Leuckart Reaction659218

Physicochemical Properties

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃); sparingly soluble in water (0.2 mg/mL at 25°C) .

  • pKa: The amine group has a pKa of 9.8, making it predominantly protonated at physiological pH.

  • Stability: Stable under inert atmospheres up to 150°C; degrades via oxidative cleavage of the benzyloxy group above 200°C .

Comparative Analysis with Analogues

CompoundStructureBioactivity (IC₅₀)Solubility (mg/mL)
1-[3-(Benzyloxy)cyclobutyl]methanamineCyclobutyl, -OCH₂Ph, -CH₂NH₂120 nM (D₂)0.2
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanolCyclobutyl, -OCH₂Ph, -CH₂NHCH₃, -CH₂OH250 nM (D₂)1.5
[3-(Benzyloxy)cyclobutane-1,1-diyl]dimethanolCyclobutyl, -OCH₂Ph, dual -CH₂OHN/A5.0

Challenges and Future Directions

Current limitations include moderate oral bioavailability (F = 15–20%) due to first-pass metabolism of the benzyloxy group. Strategies to address this include:

  • Prodrug Design: Masking the amine as a carbamate or acyloxymethyl derivative.

  • Ring Expansion: Synthesizing cyclohexane analogues to reduce steric strain.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator